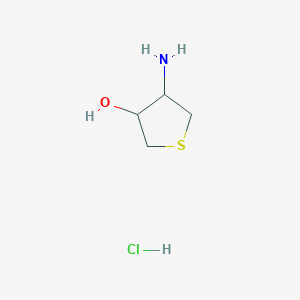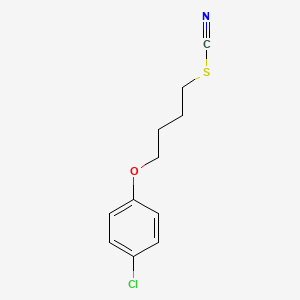
4-aminotetrahydro-3-thiopheneol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminotetrahydro-3-thiopheneol hydrochloride, also known as THT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THT is a heterocyclic compound that contains a sulfur atom in its ring structure. This chemical compound has been studied for its potential use in treating various diseases and disorders, including cancer, neurodegenerative diseases, and inflammation.
Mecanismo De Acción
The mechanism of action of 4-aminotetrahydro-3-thiopheneol hydrochloride is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-aminotetrahydro-3-thiopheneol hydrochloride in lab experiments is its low toxicity. This compound has been shown to have low toxicity in vitro and in vivo studies, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on 4-aminotetrahydro-3-thiopheneol hydrochloride. One area of research could focus on the development of this compound derivatives with improved solubility and bioavailability. Another area of research could focus on the use of this compound in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in treating various diseases and disorders.
Métodos De Síntesis
The synthesis of 4-aminotetrahydro-3-thiopheneol hydrochloride can be achieved through several methods, including the reduction of 3,4-dihydro-2H-thiophene-3-thione with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 3,4-dihydro-2H-thiophene-3-thione with ammonia in the presence of palladium on carbon catalyst.
Aplicaciones Científicas De Investigación
4-aminotetrahydro-3-thiopheneol hydrochloride has been extensively studied for its potential therapeutic applications. One area of research has focused on the use of this compound in cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Another area of research has focused on the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound has neuroprotective properties and can prevent the death of neurons in the brain.
Propiedades
IUPAC Name |
4-aminothiolan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGUFCZWYSGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)





![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)

![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)